molecular formula C9H9BrS B2972222 6-bromo-3,4-dihydro-2H-1-benzothiopyran CAS No. 109209-87-2

6-bromo-3,4-dihydro-2H-1-benzothiopyran

Cat. No.: B2972222
CAS No.: 109209-87-2
M. Wt: 229.14
InChI Key: IVHBQBNIGBXJKX-UHFFFAOYSA-N
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Description

6-bromo-3,4-dihydro-2H-1-benzothiopyran is an organic compound with the molecular formula C9H9BrS. It is a brominated derivative of benzothiopyran, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-2H-1-benzothiopyran typically involves the bromination of 3,4-dihydro-2H-1-benzothiopyran. One common method is the reaction of 3,4-dihydro-2H-1-benzothiopyran with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-2H-1-benzothiopyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-bromo-3,4-dihydro-2H-1-benzothiopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzothiopyran depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the sulfur-containing ring structure are crucial for its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3,4-dihydro-2H-1-benzothiopyran
  • 6-fluoro-3,4-dihydro-2H-1-benzothiopyran
  • 6-iodo-3,4-dihydro-2H-1-benzothiopyran

Uniqueness

6-bromo-3,4-dihydro-2H-1-benzothiopyran is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-thiochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHBQBNIGBXJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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